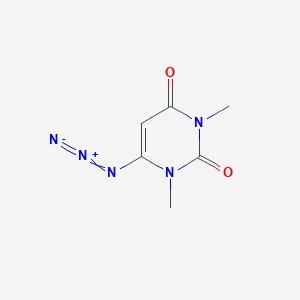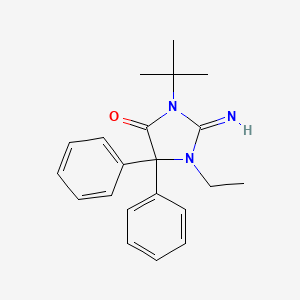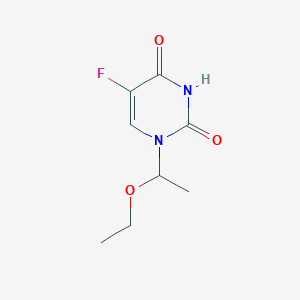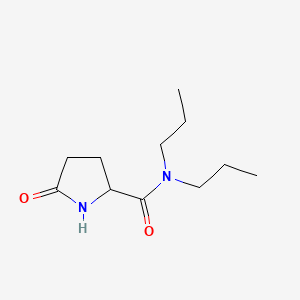![molecular formula C8H6FN3O2 B13936391 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Preparation Methods
The synthesis of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. The process includes the following steps :
Directed Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.
Quenching: The 4-lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.
Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.
Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.
Chemical Reactions Analysis
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one include:
6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are studied for their antimycobacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6FN3O2 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8-6(9)5-4(2-10-8)11-3-12-7(5)13/h2-3H,1H3,(H,11,12,13) |
InChI Key |
SSHJRIBHFDAOLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1F)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)




![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)



![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
